2-Chloro-7-fluoroquinoline

Descripción general

Descripción

2-Chloro-7-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-7-fluoroquinoline, like other quinolones, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the supercoiling of DNA, a critical step in DNA replication, and leads to the cessation of DNA synthesis and cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA during replication. By inhibiting these enzymes, this compound prevents the normal unwinding and rewinding of DNA, disrupting various DNA processes and leading to cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration, which makes them potent agents . They are also well-tolerated in both oral and parenteral administrations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA processes, as mentioned above.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of quinolones can be affected by factors such as pH levels, presence of divalent cations, and bacterial resistance mechanisms .

Actividad Biológica

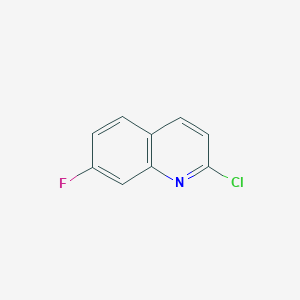

2-Chloro-7-fluoroquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of chlorine at position 2 and fluorine at position 7 of the quinoline ring. Its unique structure suggests potential applications in antibacterial and anticancer therapies, although comprehensive studies on its biological activity are still emerging.

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 185.6 g/mol

- Structure : The planar structure typical of quinolines facilitates interactions with biological targets.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, particularly enzymes critical for bacterial DNA replication, such as DNA gyrase. This interaction may inhibit bacterial growth and proliferation, making it a candidate for further investigation as an antibacterial agent.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity. A study involving molecular docking analysis demonstrated that it binds effectively to DNA gyrase B from E. coli, suggesting potential as an antibacterial agent against resistant strains . The compound's structure-activity relationship (SAR) is crucial for understanding its efficacy against various microbial strains.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for anticancer activities. Compounds derived from it have shown binding affinities to human topoisomerase IIα, indicating potential as anticancer drugs. In vitro studies demonstrated that certain derivatives exhibited significant radical scavenging activities and comparable binding affinities to established anticancer agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Antibacterial |

| 7-Fluoroquinoline | Fluorine at position 7 | Antimicrobial |

| 4-Chloro-7-fluoroquinoline | Chlorine at position 4 | Antiviral |

| 2-Methylquinoline | Methyl group at position 2 | Anticancer properties |

| This compound | Chlorine at position 2, Fluorine at position 7 | Potential antibacterial and anticancer |

The unique combination of chlorine and fluorine substituents in this compound contributes to its distinct reactivity and biological profile, making it a valuable compound for further research in medicinal chemistry .

Case Studies and Research Findings

- Antibacterial Efficacy : A study employed disc diffusion assays to evaluate the antibacterial activity of synthesized derivatives of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antibacterial properties .

- Molecular Docking Studies : In silico molecular docking analyses revealed that several derivatives showed strong binding affinities to DNA gyrase, supporting their potential as effective antibacterial agents .

- Antioxidant Activity : The antioxidant capabilities were assessed using DPPH assays, with some derivatives exhibiting IC50 values indicating potent radical scavenging activities, further supporting their therapeutic potential .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2-Chloro-7-fluoroquinoline possesses the molecular formula and is characterized by a chlorine atom at position 2 and a fluorine atom at position 7 of the quinoline ring. Its structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the chlorine atom. The compound's carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

The mechanism of action primarily involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair. This makes this compound effective against a range of bacterial infections, including those caused by resistant strains .

Antibacterial Applications

Fluoroquinolones are widely recognized for their antibacterial properties. This compound has been studied extensively for its effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits significant activity against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Activity Assessment

A study synthesized several quinoline derivatives, including this compound, and evaluated their antibacterial activity using disc diffusion methods. The results showed inhibition zones ranging from 7.3 mm to 15.3 mm against multiple bacterial strains at a concentration of 200 μg/mL. Notably, compounds derived from this compound demonstrated enhanced efficacy compared to standard antibiotics .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of this compound derivatives. The structural modifications made to the fluoroquinolone core have led to compounds with promising activity against cancer cell lines.

Case Study: Molecular Docking Studies

In silico molecular docking studies were conducted to assess the binding affinity of synthesized compounds against human topoisomerase IIα, an important target in cancer therapy. The binding affinities ranged from -6.1 to -7.4 kcal/mol, indicating strong interactions that suggest potential as anticancer agents . Compounds derived from this class exhibited comparable binding affinities to established anticancer drugs, marking them as candidates for further pharmacological development.

Antioxidant Activity

In addition to antibacterial and anticancer properties, this compound has shown antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Evaluation

The antioxidant capacity of synthesized quinoline derivatives was evaluated using DPPH radical scavenging assays. Compounds derived from this compound displayed IC50 values ranging from 5.31 to 16.71 μg/mL, indicating significant radical scavenging ability .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid | Chlorine at position 2 | Moderate antibacterial activity |

| 2-Chloro-8-fluoroquinoline-4-carboxylic acid | Chlorine at position 2, fluorine at position 8 | Antibacterial properties |

| 7-Chloro-2-methylquinoline-3-carboxylic acid | Methyl group at position 2 | Antimicrobial activity |

| 7-Fluoroquinolone | Fluorine at position 7 | Broad-spectrum antibacterial activity |

This table illustrates the diversity within quinolone derivatives and their varying biological activities based on structural modifications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling the synthesis of diverse derivatives:

Table 1: Substitution Reactions of 2-Chloro-7-fluoroquinoline

Key Findings :

-

Reactions with amines (e.g., thiomorpholine) proceed efficiently under mild basic conditions .

-

Palladium-catalyzed coupling with arylboronic acids expands access to biarylquinolines .

Vilsmeier-Haack Formylation

The aldehyde group at position 3 in derivatives like this compound-3-carbaldehyde is introduced via Vilsmeier-Haack reaction:

Reagents : POCl₃/DMF, 80–90°C, 4–16 hrs .

Mechanism : Electrophilic formylation at the activated quinoline ring.

Example:

Oxidation:

-

Carbaldehyde to Carboxylic Acid :

Reduction:

-

Hydroxymethyl Formation :

-

Conditions : NaBH₄ in methanol, 0°C.

-

Product : this compound-3-methanol (antifungal agent).

-

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Table 2: Cyclization Products

Mechanistic Insight :

Imine and Schiff Base Formation

The aldehyde group undergoes condensation with amines:

Reaction :

Conditions : Ethanol, reflux (2–4 hrs) .

Applications : Antimicrobial and antioxidant agents .

Interaction with Biological Targets

While not a direct chemical reaction, molecular docking studies reveal:

-

DNA Gyrase Inhibition : Binding energy of −8.2 kcal/mol with E. coli gyrase.

-

Topoisomerase IV Interaction : Hydrogen bonding with Ser79 and Asp83 residues .

Acetal Formation

Protection of the aldehyde group:

Reaction :

Conditions : Toluene-p-sulfonic acid, benzene reflux .

Yield : 85–90% .

Propiedades

IUPAC Name |

2-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWRXWIIFBLBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706389 | |

| Record name | 2-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-65-6 | |

| Record name | 2-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions "in silico molecular docking analysis". How does molecular docking contribute to understanding the antibacterial activity of fluoroquinolones like 2-Chloro-7-fluoroquinoline?

A1: Molecular docking simulations help visualize and predict how a molecule, like this compound, interacts with its biological target, often a protein. In the context of antibacterial activity, the likely target is DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. []

Q2: The research investigates the "pharmacokinetic properties" of the synthesized fluoroquinolones. Why is understanding the pharmacokinetic profile important for compounds like this compound, particularly in the context of antibacterial drug development?

A2: Pharmacokinetics describes what the body does to a drug. For a compound like this compound to be effective as an antibacterial agent, it needs to reach its target site (bacterial enzymes) at sufficient concentrations and for a sufficient duration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.